molecular formula C5H6F3NO3 B8725468 (2R)-2-(trifluoroacetamido)propanoic acid

(2R)-2-(trifluoroacetamido)propanoic acid

Cat. No.: B8725468
M. Wt: 185.10 g/mol
InChI Key: WLVJROFMCNWTBX-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(trifluoroacetamido)propanoic acid: is an organic compound characterized by the presence of a trifluoroacetamido group attached to a propanoic acid backbone This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(trifluoroacetamido)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the amino acid L-alanine.

    Trifluoroacetylation: L-alanine is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This step introduces the trifluoroacetamido group.

    Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(trifluoroacetamido)propanoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

  • **Reduction

Properties

Molecular Formula

C5H6F3NO3

Molecular Weight

185.10 g/mol

IUPAC Name

(2R)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m1/s1

InChI Key

WLVJROFMCNWTBX-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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